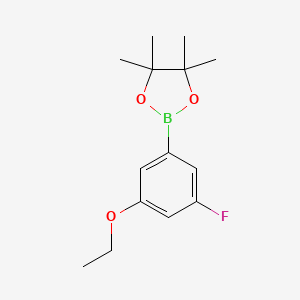
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO3 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1416367-03-7
- Molecular Formula : C₁₄H₂₀BFO₃
- Molecular Weight : 266.116 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The presence of the ethoxy and fluorine substituents is crucial for enhancing the compound's biological activity and solubility.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit key signaling pathways involved in tumor progression. For instance:
- Inhibition of COX-2 : Compounds derived from similar structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis .
The proposed mechanism includes:
- Inhibition of MAPK Pathway : The compound may interfere with the MAPK signaling cascade which is pivotal in regulating cell proliferation and survival .
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
Study 1: COX-2 Inhibition
In a study evaluating a series of boron-containing compounds for COX-2 inhibition:
- Results : Compounds similar to this compound showed IC50 values in the low micromolar range.
- : The presence of fluorine and ethoxy groups significantly enhances the biological activity .
Study 2: Antioxidant Activity
Another study assessed the antioxidant properties of related dioxaborolanes:
- Results : These compounds exhibited strong radical scavenging activity.
- Potential Applications : This antioxidant property suggests potential use in treating oxidative stress-related diseases .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1416367-03-7 |
| Molecular Formula | C₁₄H₂₀BFO₃ |
| Molecular Weight | 266.116 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Antioxidant Activity | Strong radical scavenging |
Properties
IUPAC Name |
2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKMOVNYUZWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















